sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride
Overview
Description
Sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is also known by the IUPAC name (2E)-N-(sec-butyl)-3-phenyl-2-propen-1-amine . The compound has a molecular weight of 225.7576 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-10,12,14H,3,11H2,1-2H3/b10-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the presence of any functional groups.Chemical Reactions Analysis
While specific chemical reactions involving sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride are not available, similar compounds often participate in reactions with aldehydes and ketones to form imine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.7576 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Polymer Synthesis and Functionalization
A notable application involves the synthesis of sec-amine terminated telechelic polyisobutylene (PIB), achieved by reacting n-butyl azide with the dichloroboron head group of PIB. This process allows for the facile synthesis of asymmetric telechelic polymers, demonstrating the chemical's utility in creating novel polymeric materials with specific end-group functionalities (Koroskenyi & Faust, 1999).
Analytical Methods in Pharmacology
The compound has been utilized in the development of analytical methods, such as in the HPLC determination of related compounds in rat plasma. This showcases its role in facilitating pharmacokinetic studies and the analysis of drug metabolites (Bu Xiu, 2004).
Material Science and Chemistry
Research includes the exploration of sec-butylamine derivatives for the synthesis of enantiomerically pure compounds and their potential applications in material science, demonstrating the chemical's versatility in synthesizing chiral materials (Jankowski et al., 1999). Additionally, its application in the derivatization of hydroxyfuranones for analytical purposes highlights its role in enhancing detection and analysis techniques (Nawrocki et al., 2001).
Organic Synthesis
The chemical has also been used in the synthesis of new chiral aminodiphosphine ligands, showcasing its application in the development of novel organometallic chemistry and potential catalysts (Bianchini et al., 1997).
properties
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]butan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-10,12,14H,3,11H2,1-2H3;1H/b10-7+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANOAUJRUSGAV-HCUGZAAXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.